Cas no 2172460-94-3 (4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid)

4-{6-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a pyridine-based linker and a 2-methylbutanoic acid moiety, offering enhanced steric and electronic properties for controlled coupling reactions. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. The compound’s rigid pyridine core may improve solubility and reduce aggregation tendencies in complex peptide sequences. Its tailored design supports the incorporation of non-natural amino acids or functional handles for further modifications, making it valuable for advanced peptide engineering and bioconjugation strategies.
4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid structure
2172460-94-3 structure
Product Name:4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid
CAS No:2172460-94-3
MF:C26H25N3O5
MW:459.493806600571
CID:6232400
PubChem ID:165806351
Update Time:2025-10-22

4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid
    • EN300-1502122
    • 4-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methylbutanoic acid
    • 2172460-94-3
    • Inchi: 1S/C26H25N3O5/c1-16(25(31)32)13-14-27-24(30)22-11-6-12-23(28-22)29-26(33)34-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-12,16,21H,13-15H2,1H3,(H,27,30)(H,31,32)(H,28,29,33)
    • InChI Key: UTUXNLLEZLJDNK-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=C(C(NCCC(C(=O)O)C)=O)N=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 459.17942091g/mol
  • Monoisotopic Mass: 459.17942091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 709
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 118Ų

4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid Pricemore >>

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Additional information on 4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid

4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid: A Comprehensive Overview

4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid, also known by its CAS number 2172460-94-3, is a complex organic compound with significant potential in the fields of drug delivery, bioconjugation, and peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyridine ring, and a side chain carboxylic acid moiety. The Fmoc group is a well-known protecting group in peptide synthesis, making this compound particularly valuable in the construction of bioactive molecules.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitution and coupling reactions. The presence of the Fmoc group ensures that the compound can be easily incorporated into larger molecular frameworks, such as peptides or proteins, without interfering with their biological activity. Recent studies have highlighted the importance of such protecting groups in maintaining the integrity of sensitive functional groups during complex chemical transformations.

In terms of applications, this compound has shown promise in the development of targeted drug delivery systems. The pyridine ring within its structure provides a platform for further functionalization, enabling the attachment of various targeting ligands or imaging agents. For instance, researchers have explored the use of this compound as a linker in antibody-drug conjugates (ADCs), where it facilitates the precise delivery of therapeutic agents to specific cellular targets.

Moreover, the carboxylic acid moiety at the terminal end of the molecule allows for compatibility with a wide range of coupling agents and activation strategies. This feature makes it an ideal candidate for use in click chemistry and other modular assembly techniques. Recent advancements in click chemistry have further enhanced the utility of this compound, enabling its integration into diverse chemical libraries and combinatorial chemistry platforms.

The stability and biocompatibility of 4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylbutanoic acid have been extensively studied under various physiological conditions. Experimental data indicate that the compound exhibits excellent stability in aqueous solutions and maintains its functionality even under mildly acidic or basic conditions. These properties are crucial for its application in biomedical research and therapeutic development.

In addition to its chemical versatility, this compound has also been investigated for its potential role in vaccine development. The ability to conjugate antigens or adjuvants to its structure has opened new avenues for designing more effective immunotherapeutic agents. Recent breakthroughs in vaccine design have underscored the importance of such versatile linkers in enhancing immunogenicity while minimizing adverse effects.

Looking ahead, ongoing research is focused on optimizing the synthesis and purification processes for this compound to meet increasing demands from both academic and industrial sectors. Efforts are also underway to explore its potential in emerging areas such as gene therapy and nanomedicine.

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